1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of different starting materials, such as naphthalene-2,7-diol with 4-chlorobenzaldehyde and ethyl cyanoacetate or ethyl α-cyano-4-chlorocinnamate, to yield complex structures with antimicrobial activity . Another synthesis approach includes the condensation of 1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal, leading to heterocyclization and the formation of various heterocycles . These methods suggest that the synthesis of 1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol could potentially involve similar condensation reactions or heterocyclization steps.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For instance, 1-[N-(4-chlorophenyl)]aminomethylidene-2(1H)naphthalenone was found to crystallize in the monoclinic space group with a non-planar structure and an intramolecular hydrogen bond . Similarly, the structure of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate was elucidated, revealing a crystalline monoclinic molecular structure . These findings suggest that the molecular structure of 1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol could also exhibit interesting geometrical features and intramolecular interactions.
Chemical Reactions Analysis
The chemical reactions involving related compounds include heterocyclization and the formation of various heterocycles such as isoflavones, isoxazoles, pyrazoles, and aminopyrimidines . These reactions are typically facilitated by nucleophilic attack and subsequent cyclization. The presence of a 4-chlorophenyl group and a hydroxyethylamino moiety in 1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol suggests that it may also undergo similar reactions, potentially leading to the formation of novel heterocyclic structures.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol are not directly reported, the properties of structurally related compounds can provide some insights. For example, the crystallographic data of related compounds indicate densities and molecular volumes that could be indicative of the compound's solid-state properties . Additionally, spectral data such as IR, NMR, and MS are used to elucidate the structures of these compounds, which implies that similar analytical techniques could be applied to determine the physical and chemical properties of 1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol .
Scientific Research Applications
Anticonvulsive and Peripheral n-Cholinolytic Activities
Research has shown that compounds related to 1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol exhibit pronounced anticonvulsive activities, with some also displaying peripheral n-cholinolytic activities. These findings suggest potential applications in the treatment of convulsions and cholinergic system disorders (Papoyan et al., 2011).
Fungicidal Activity
A series of compounds closely related to the chemical have demonstrated fungicidal properties. This suggests its potential use in agricultural and pharmacological applications as a fungicide (Kuzenkov & Zakharychev, 2009).
DNA Interaction and Drug Candidate Potential
Studies involving Schiff base ligands derived from similar compounds have shown DNA binding activity. This indicates the potential of these compounds as drug candidates, possibly in the realm of targeted therapies (Kurt et al., 2020).
Antioxidant Capacity
Schiff base compounds, structurally related to 1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol, have shown significant antioxidant capacity. This suggests their possible use in combating oxidative stress-related diseases (Ghichi et al., 2018).
Antimicrobial Properties
Compounds synthesized using 4-chlorophenol, a component of the chemical , have demonstrated antimicrobial activities against various bacterial and fungal strains. This points to potential applications in the development of new antimicrobial agents (Wanjari, 2020).
properties
IUPAC Name |
1-(4-chlorophenyl)-2-(2-hydroxyethylamino)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c11-9-3-1-8(2-4-9)10(14)7-12-5-6-13/h1-4,10,12-14H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPIUSUTOSZVTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNCCO)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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